2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridin-3-one class, a heterocyclic scaffold known for its pharmacological relevance, particularly in antimalarial and kinase inhibitor research . The structure features:
- A 4-methylpiperidin-1-ylsulfonyl substituent at position 6, which enhances solubility and modulates target binding via sulfonamide interactions .
- The triazolopyridinone core provides rigidity and π-stacking capabilities, critical for bioactivity .
Synthesized via General Procedure H (as described in ), this compound likely undergoes nucleophilic substitution and cyclization steps.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O3S/c1-13-6-8-23(9-7-13)29(27,28)16-4-5-18-22-25(19(26)24(18)12-16)11-14-2-3-15(21)10-17(14)20/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCJMJYMEWHYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=C(C=C4)F)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the chlorofluorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the triazolopyridine intermediate.
Attachment of the methylpiperidinylsulfonyl group: This step can be carried out using a sulfonylation reaction, where the triazolopyridine derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or nitro groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorofluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate the activity of these proteins, leading to changes in cellular processes.
Inhibiting or activating signaling pathways: This can affect various cellular functions, such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives, focusing on substituent effects and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Findings:
Substituent Impact on Bioactivity: The 2-chloro-4-fluorophenylmethyl group in the target compound may improve target affinity compared to mono-halogenated analogs (e.g., 13h’s 2-F-benzyl) due to dual halogen interactions . 4-Methylpiperidinyl-sulfonyl vs.
Melting Point Trends :
- Compounds with para-substituted halogens (e.g., 13f’s 4-Cl-benzyl) exhibit higher melting points (173–174°C) due to symmetrical crystal packing, whereas ortho/fluorinated analogs (e.g., 13h) melt at lower temperatures (145–151°C) .
Comparative Limitations :
Biological Activity
The compound 2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one belongs to a class of heterocyclic compounds that have shown significant promise in various biological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.91 g/mol. The structure features a triazole ring fused to a pyridine system and is substituted with a chlorofluorophenyl group and a sulfonyl-piperidine moiety.
Research indicates that this compound exhibits its biological activity primarily through modulation of various receptor pathways:
- Serotonin Receptors : It acts as an agonist for the 5-HT1F receptor, which is implicated in pain modulation and migraine treatment .
- Bradykinin Receptors : The compound has shown affinity for bradykinin receptors, particularly the B1 subtype, suggesting potential roles in inflammatory processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, heterocyclic molecules have been documented to interact with key signaling pathways involved in cancer progression:
| Compound | Target | Effect |
|---|---|---|
| Alpelisib | PI3Kα | Inhibits tumor growth in PIK3CA-mutated cell lines |
| Similar Triazoles | EGFR/VEGFR | Induce apoptosis in cancer cells |
The specific compound under discussion may also exhibit similar properties through its structural analogs.
Neuropharmacological Effects
The sulfonamide group within the compound suggests possible neuropharmacological effects. Compounds with similar structures have been shown to affect neurotransmitter uptake and release, leading to potential applications in treating neurological disorders.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Migraine Treatment : A study involving 5-HT1F agonists demonstrated significant reduction in migraine frequency and severity among participants .
- Inflammatory Diseases : Research on bradykinin receptor antagonists has shown promise in reducing inflammation and pain associated with chronic conditions .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the triazolopyridine core and subsequent alkylation with the 2-chloro-4-fluorophenylmethyl group. For example, similar triazolopyridine derivatives are synthesized via Mannich reactions or condensation of hydrazonoyl chlorides with heterocyclic precursors under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) . Yields can be improved by optimizing stoichiometry (1:1 molar ratio of intermediates), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization from ethanol/dioxane mixtures .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and regiochemistry of the triazole ring.
- High-Performance Liquid Chromatography (HPLC): Use Chromolith or Purospher® STAR columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve impurities like des-chloro byproducts .
- Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in positive ion mode verifies molecular weight (e.g., [M+H] = 450.84) and detects sulfonate degradation products .
Q. What safety protocols should be followed during handling?
While specific hazard data for this compound is limited, structurally related triazolopyridines may exhibit irritant properties (H315-H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine powders. Store in sealed containers at room temperature, away from moisture .
Advanced Research Questions
Q. How can molecular docking simulations predict binding modes and affinity for kinase targets?
AutoDock Vina is recommended for docking studies due to its improved scoring function and multithreading efficiency. Key steps:
- Grid Setup: Define the active site using co-crystallized ligands (e.g., ATP-binding pockets in kinases).
- Parameterization: Assign partial charges via AMBER forcefields and include flexible residues (e.g., hinge region Lys/Arg).
- Validation: Compare results with experimental IC values to refine scoring function weights . Example: Docking the sulfonyl group into hydrophobic pockets may explain enhanced inhibitory activity against PI3Kα .
Q. How can contradictions in enzymatic inhibition data across studies be resolved?
Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies:
- Standardize Assays: Use consistent buffer systems (e.g., 10 mM Mg, pH 7.4) and recombinant enzymes from the same source (e.g., human vs. murine).
- Control Experiments: Include reference inhibitors (e.g., Wortmannin for PI3K) and validate via orthogonal methods like surface plasmon resonance (SPR) .
Q. What structural modifications enhance selectivity for related kinase targets?
- Sulfonyl Group Replacement: Substitute with phosphonate or carbonyl groups to alter hydrogen-bonding interactions.
- Piperidine Substituents: Introduce bulkier groups (e.g., 4-cyclohexylpiperidine) to exploit steric exclusion in off-target kinases .
- Triazole Core Optimization: Fluorination at the pyridine ring (C5 or C7) improves metabolic stability without compromising affinity .
Q. How can impurity profiles be characterized during scale-up synthesis?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), acid/base hydrolysis, and oxidative stress (HO) to identify labile sites.
- Impurity Tracking: Use reference standards (e.g., des-methylpiperidine analog, CAS 62337-66-0) spiked at 0.1–1% to calibrate HPLC retention times .
Methodological Tables
Table 1. Key Synthetic Intermediates and Their Roles
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 4-Methylpiperidine-1-sulfonyl chloride | Introduces sulfonyl group at C6 | |
| 2-Chloro-4-fluorobenzyl bromide | Alkylating agent for C2 substitution |
Table 2. Docking Parameters for AutoDock Vina
| Parameter | Value/Setting | Impact on Results |
|---|---|---|
| Grid Box Size | 60 × 60 × 60 Å | Ensures full ligand mobility |
| Exhaustiveness | 100 | Balances speed/accuracy |
| Number of Poses | 20 | Captures conformational diversity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
